N-Desmethyl rosuvastatin-D3 is a deuterated metabolite of rosuvastatin, a widely used statin for lowering cholesterol levels. This compound is characterized by the absence of a methyl group on the nitrogen atom of the statin's structure, which is replaced with deuterium, thus enhancing its stability and allowing for detailed pharmacokinetic studies. N-Desmethyl rosuvastatin-D3 is primarily utilized in research settings to understand the metabolism and pharmacodynamics of rosuvastatin.
N-Desmethyl rosuvastatin-D3 is synthesized from rosuvastatin through various chemical reactions that involve the removal of the methyl group from the nitrogen atom. The compound can also be obtained as an impurity during the synthesis of rosuvastatin itself, which is produced through complex synthetic pathways involving several intermediates.
N-Desmethyl rosuvastatin-D3 belongs to the class of lipid-lowering agents known as statins. Statins are competitive inhibitors of 3-hydroxy-3-methylglutaryl-CoA reductase, an enzyme crucial for cholesterol biosynthesis. This compound, being a metabolite of rosuvastatin, shares similar pharmacological properties but is primarily studied for its role in metabolic pathways.
The synthesis of N-Desmethyl rosuvastatin-D3 can be achieved through several methods, including:
The synthesis process requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity. Analytical techniques like high-performance liquid chromatography coupled with mass spectrometry are often employed to monitor the progress and purity of the synthesized compound.
N-Desmethyl rosuvastatin-D3 has a molecular formula of and a molecular weight of approximately 470.53 g/mol. The structure retains the core features of rosuvastatin but lacks one methyl group on the nitrogen atom.
The compound's structural characteristics can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into its molecular configuration and confirm its identity.
N-Desmethyl rosuvastatin-D3 can undergo various chemical reactions typical for metabolites, including:
The stability and reactivity of N-Desmethyl rosuvastatin-D3 in biological systems are critical for understanding its pharmacokinetics. Studies often focus on how this metabolite interacts with enzymes involved in drug metabolism.
N-Desmethyl rosuvastatin-D3 functions similarly to its parent compound by inhibiting 3-hydroxy-3-methylglutaryl-CoA reductase, leading to decreased cholesterol synthesis in the liver. This inhibition results in increased uptake of low-density lipoprotein cholesterol from the bloodstream.
N-Desmethyl rosuvastatin-D3 is primarily used in pharmacokinetic studies to:
N-Desmethyl rosuvastatin-D3 is a deuterium-labeled analog of the active metabolite of rosuvastatin, with the molecular formula C₂₁H₂₆FN₃O₆S (reduced to C₂₁H₂₃D₃FN₃O₆S upon deuteration) and a molecular weight of 470.53 g/mol [1] [6]. The compound incorporates three deuterium atoms (D₃) at specific methyl group positions, replacing protium (¹H) atoms. This isotopic modification results in a mass shift of +3 Da compared to the non-deuterated N-desmethyl rosuvastatin (467.50 g/mol). The CAS registry number 371775-74-5 uniquely identifies this isotopic variant [6]. The deuterium labeling pattern enhances metabolic stability while preserving the core pharmacophore responsible for HMG-CoA reductase inhibition [2] [6].
Table 1: Molecular Identity of N-Desmethyl Rosuvastatin-D3 and Related Compounds
Property | N-Desmethyl Rosuvastatin-D3 | Rosuvastatin | N-Desmethyl Rosuvastatin |
---|---|---|---|
Molecular Formula | C₂₁H₂₃D₃FN₃O₆S | C₂₂H₂₈FN₃O₆S | C₂₁H₂₆FN₃O₆S |
Molecular Weight (g/mol) | 470.53 | 481.54 | 467.50 |
CAS Number | 371775-74-5 | 287714-41-4 | Not Provided |
Isotopic Substitution | Three deuterium atoms | None | None |
The stereochemistry of N-desmethyl rosuvastatin-D3 retains the critical (3R,5S,6E) configuration of the parent rosuvastatin, essential for binding to the HMG-CoA reductase active site [6]. The heptenoic acid side chain adopts an anti-periplanar conformation that mimics the natural substrate (HMG-CoA), while the pyrimidine ring anchors hydrophobic interactions. Deuterium substitution occurs exclusively at the N-methyl group of the pyrimidine-5-amine moiety (–N–CD₃), leaving stereogenic centers and pharmacophore elements unchanged [2] [6]. This site-specific deuteration minimizes kinetic isotope effects (KIEs) on binding affinity but significantly influences metabolic pathways involving N-demethylation, as the C–D bond requires higher cleavage energy than C–H [4] [7].
Structurally, N-desmethyl rosuvastatin-D3 differs from rosuvastatin in two key aspects:
Biochemically, this metabolite retains HMG-CoA reductase inhibitory activity but exhibits altered pharmacokinetics. As an active metabolite, it contributes approximately <10% of the total circulating HMG-CoA reductase inhibitory activity in humans compared to rosuvastatin [3]. The deuteration further modifies its metabolic fate by reducing CYP2C9-mediated oxidation, thereby extending its half-life in vivo [4] [7]. Unlike rosuvastatin, which undergoes lactonization and N-demethylation, N-desmethyl rosuvastatin-D3 primarily undergoes glucuronidation or direct excretion due to its polar secondary amine [3] [7].
MS Profiling:
NMR Profiling:
¹H-NMR spectra confirm deuterium incorporation via the absence of the –N–CH₃ proton signal at δ 2.98 ppm (present in non-deuterated N-desmethyl rosuvastatin). Key proton signals include:
¹³C-NMR detects the –N–CD₃ carbon as a weak triplet at δ 40.2 ppm (JCD = 22 Hz) due to deuterium coupling. The absence of a typical methyl carbon singlet at δ 35–40 ppm further verifies deuteration [6].
Table 2: Key Analytical Signatures for Characterization
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1